N-Carbethoxy-4-tropinone
Overview
Description
N-Carbethoxy-4-tropinone, also known as ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate, is an organic compound with the molecular formula C10H15NO3 . This compound is a derivative of tropinone and is often used as an intermediate in organic synthesis. It is known for its unique bicyclic structure, which makes it a valuable building block in the synthesis of various complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-Carbethoxy-4-tropinone can be synthesized through several methods. One common method involves the acylation of sodium hydrogen acetate in solution with tropinone . Another method includes the alkylation of tropinone using alkylating agents followed by carboxylation reactions . The reaction conditions typically involve the use of organic solvents such as chloroform or ethanol and may require specific temperature and pressure conditions to optimize yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: N-Carbethoxy-4-tropinone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into different oxidized forms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride, leading to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be further used in the synthesis of more complex molecules .
Scientific Research Applications
N-Carbethoxy-4-tropinone has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Carbethoxy-4-tropinone involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to various biologically active molecules, influencing enzyme activity and metabolic pathways. The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
- N-Carbethoxy-4-tropinone
- N-Ethoxycarbonyl-4-tropinone
- Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Comparison: this compound is unique due to its specific bicyclic structure and the presence of the carbethoxy group, which makes it a versatile intermediate in organic synthesis. Compared to similar compounds, it offers distinct reactivity and stability, making it valuable in various synthetic applications.
Properties
IUPAC Name |
ethyl (1S,5R)-3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3/t7-,8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJUHJDPGTVIO-OCAPTIKFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2CCC1CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1[C@@H]2CC[C@H]1CC(=O)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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